

An In-Depth Technical Guide to Methyl Copalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl copalate*

Cat. No.: B091763

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate is a naturally occurring labdane-type diterpenoid ester. It is the methyl ester of copalic acid, a compound found in the oleoresin of various plants of the *Copaifera* genus. This technical guide provides a comprehensive overview of **methyl copalate**, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and a summary of its biological activities. The information is intended to support research and development efforts in natural product chemistry and drug discovery.

Chemical Identity and Synonyms

The systematic IUPAC name for **methyl copalate** is methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate^[1]. The compound is also known by several synonyms, which are useful for cross-referencing in chemical databases and literature.

Identifier Type	Value
IUPAC Name	methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate[1]
Common Name	Methyl copalate[1]
CAS Number	17110-88-2[2]
PubChem CID	13858180[1]
ChEMBL ID	CHEMBL2048913[1]
Molecular Formula	C ₂₁ H ₃₄ O ₂ [1]
Molecular Weight	318.5 g/mol [1][2]
InChI Key	KYTKOCVFNCZSSC-PSLIWGKLSA-N[2]

Physicochemical and Spectroscopic Data

The following table summarizes key computed physicochemical properties of **methyl copalate**.

Property	Value	Source
Molecular Weight	318.5 g/mol	PubChem[1]
XLogP3	6.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	318.255880323	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Heavy Atom Count	23	PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

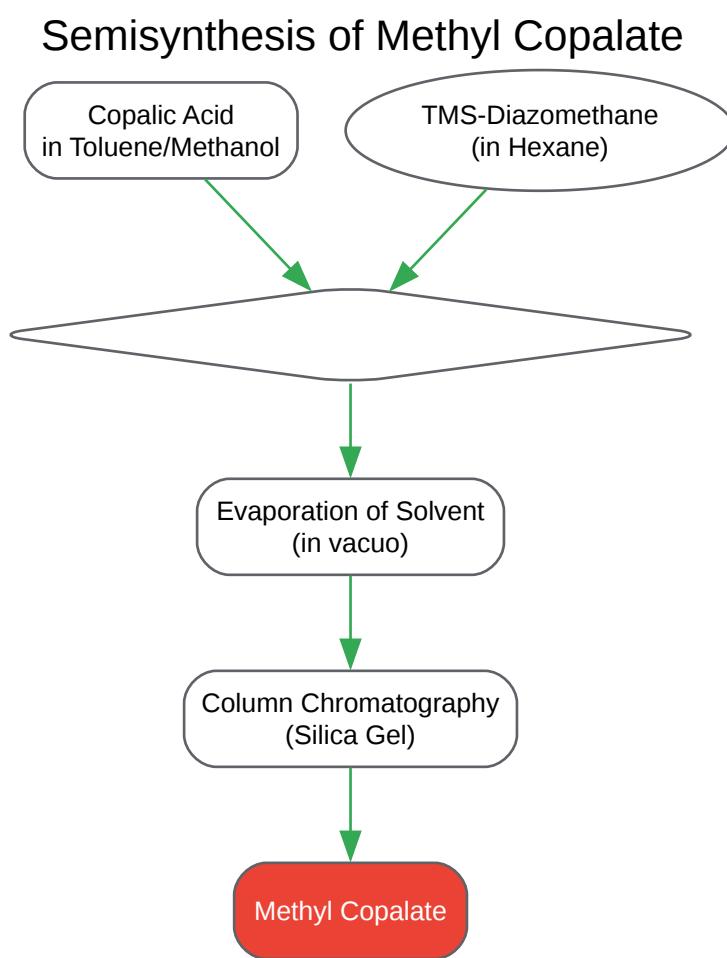
NMR spectroscopy is a primary technique for the structural elucidation of **methyl copalate**.

The following are characteristic chemical shift regions observed in ^1H and ^{13}C NMR spectra.

^1H NMR Spectral Data:

Proton Type	Typical Chemical Shift (δ) Range (ppm)	Description
Olefinic Protons	4.5 - 5.7	Includes protons of the exocyclic methylene group ($=\text{CH}_2$) and the proton on the trisubstituted double bond in the side chain[2].
Methyl Ester Protons	3.6 - 3.7	A sharp singlet corresponding to the three protons of the ester's methyl group[2].
Aliphatic Protons	1.2 - 2.5	A complex region of overlapping multiplets from the CH and CH_2 groups of the bicyclic core and side chain[2].
Methyl Protons	0.7 - 1.2	Includes signals from the multiple methyl groups attached to the diterpene skeleton, appearing as singlets and doublets[2].

^{13}C NMR Spectral Data:


A total of 21 distinct signals are expected in the ^{13}C NMR spectrum of **methyl copalate**[2]. Key signals include the carbonyl carbon of the methyl ester group, which resonates significantly downfield.

Experimental Protocols

Semisynthesis of Methyl Copalate from Copalic Acid

Methyl copalate can be readily prepared via the semisynthesis from its corresponding carboxylic acid, copalic acid. A common and safer alternative to the hazardous diazomethane is the use of trimethylsilyldiazomethane (TMS-diazomethane).

Workflow for the Semisynthesis of **Methyl Copalate**

[Click to download full resolution via product page](#)

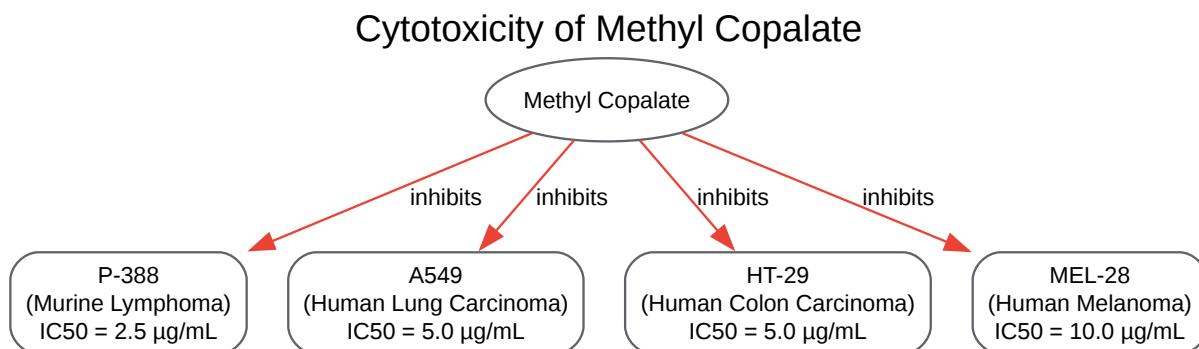
Caption: Workflow for the methylation of copalic acid to **methyl copalate**.

Materials:

- Copalic acid
- Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

- Toluene, anhydrous
- Methanol, anhydrous
- Dichloromethane (for monitoring)
- Ethyl acetate (for monitoring and chromatography)
- Hexane (for monitoring and chromatography)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:


- Dissolution: Dissolve copalic acid (1 equivalent) in a mixture of anhydrous toluene and anhydrous methanol (e.g., 3:2 v/v).
- Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere with magnetic stirring.
- Addition of TMS-Diazomethane: Add the TMS-diazomethane solution dropwise to the stirred solution of copalic acid. The reaction is accompanied by the evolution of nitrogen gas. Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the copalic acid spot and the appearance of the less polar **methyl copalate** spot indicate the completion of the reaction.
- Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvents and excess reagent.

- Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure **methyl copalate**.
- Characterization: Confirm the identity and purity of the synthesized **methyl copalate** using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity

Methyl copalate has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.

Cytotoxic Activity of **Methyl Copalate** against Cancer Cell Lines

[Click to download full resolution via product page](#)

Caption: Cytotoxic effect of **methyl copalate** on various cancer cell lines.

Summary of Cytotoxic Activity:

Cell Line	Cancer Type	IC ₅₀ (µg/mL)
P-388	Murine Lymphoma	2.5
A549	Human Lung Carcinoma	5.0
HT-29	Human Colon Carcinoma	5.0
MEL-28	Human Melanoma	10.0

The inhibitory concentration (IC₅₀) values indicate the concentration of **methyl copalate** required to inhibit the growth of 50% of the cancer cells. These findings highlight the potential of **methyl copalate** as a subject for further investigation in oncology research.

Conclusion

This technical guide provides essential information on **methyl copalate** for researchers and drug development professionals. The detailed chemical identity, physicochemical and spectroscopic data, a robust synthesis protocol, and a summary of its cytotoxic activities offer a solid foundation for further studies. The biological activity of **methyl copalate** warrants more in-depth investigation into its mechanism of action and potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Copalate | C21H34O2 | CID 13858180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl copalate | 17110-88-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl Copalate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091763#methyl-copalate-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com